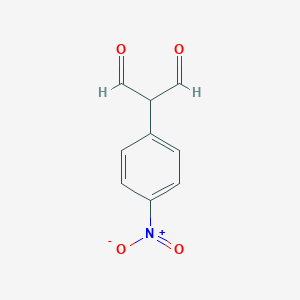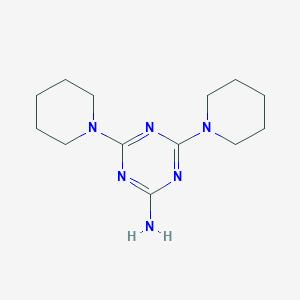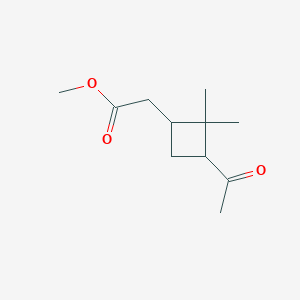
2-(4-Nitrophenyl)malonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)malonaldehyde is a compound with the molecular formula C9H7NO4 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is 2-(4-nitrophenyl)propanedial .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Nitrophenyl)malonaldehyde include a molecular weight of 193.16 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 80 Ų .Relevant Papers The search results include a paper on the catalytic reduction of 4-nitrophenol by nanostructured materials . This paper discusses the synthesis of various nanostructured materials and their use as catalysts for the reduction of nitrophenol . It also discusses the thermodynamics parameters related to the model catalytic reduction .
Applications De Recherche Scientifique
Proteomics Research
2-(4-Nitrophenyl)malonaldehyde is utilized in proteomics research as a biochemical tool. It’s particularly used for the study of protein structures and functions, as well as the identification of protein-protein interactions . Its reactivity with amino groups can be exploited in labeling studies to track proteins in complex biological systems.
Electrochemical Sensors
In analytical chemistry , this compound has been used in the development of electrochemical sensors . These sensors are designed for the sensitive and selective determination of biomarkers like malondialdehyde (MDA), which is a key indicator of oxidative stress and damage in biological samples .
Synthesis of Dipyrromethane Compounds
2-(4-Nitrophenyl)malonaldehyde plays a role in the synthesis of dipyrromethane compounds . These compounds are significant in medicinal chemistry for their potential therapeutic applications. The high selectivity and efficiency of this synthesis are crucial for producing high-purity compounds for further research .
Environmental Studies
In environmental studies , derivatives of 2-(4-Nitrophenyl)malonaldehyde are used to understand the degradation processes of nitrophenol compounds in the environment. These studies are essential for assessing the environmental impact and developing strategies for the remediation of contaminated sites .
Industrial Applications
In the industrial sector , 2-(4-Nitrophenyl)malonaldehyde is used in the manufacturing of various chemical products. Its properties are leveraged in the synthesis of dyes, pigments, and other intermediates that require specific nitrophenylated structures .
Pharmacological Research
This compound is also significant in pharmacological research . It’s used in the study of drug-protein interactions and the development of drug delivery systems. Understanding its behavior at the molecular level can lead to the design of more effective pharmaceuticals .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZKOZLDEWIJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508158 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)malonaldehyde | |
CAS RN |
18915-53-2 |
Source


|
| Record name | (4-Nitrophenyl)propanedial | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)









![Methyl iodide, [14C]](/img/structure/B100923.png)